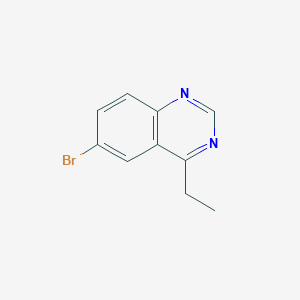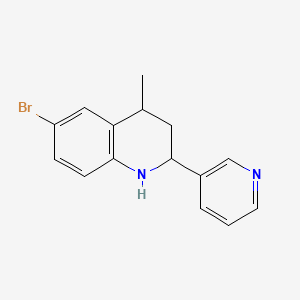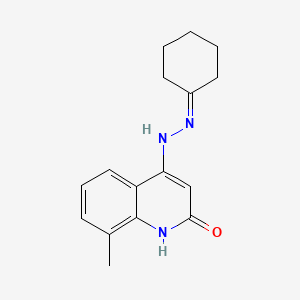
6-Bromo-2H-1,3-benzoxazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that contains a benzoxazine ring with a bromine atom at the 6-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione typically involves the reaction of 2-aminophenol with carbon disulfide and bromine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated benzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2H-1,3-benzoxazine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-2H-1,3-benzoxazine-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-1,4-benzoxazine-3(4H)-thione: Similar structure but with different positioning of the thione group.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a methyl group instead of a thione group.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with different positioning of the bromine atom.
Uniqueness
6-Bromo-2H-1,3-benzoxazine-2-thione is unique due to the presence of both a bromine atom and a thione group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
647849-59-0 |
|---|---|
Molecular Formula |
C8H4BrNOS |
Molecular Weight |
242.09 g/mol |
IUPAC Name |
6-bromo-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C8H4BrNOS/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H |
InChI Key |
NQEHPWZPHZYYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)
![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)

![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)


